molecular formula C11H21ClN2O2 B1454836 N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride CAS No. 1220031-94-6

N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

Cat. No. B1454836
M. Wt: 248.75 g/mol
InChI Key: KMFYSOXSUOHEEJ-UHFFFAOYSA-N
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Description

“N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O2 . It has a molecular weight of 248.76 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a tetrahydro-2H-pyran ring via a carboxamide group . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the compound .

Scientific Research Applications

“N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O2 . It’s commonly used in various scientific experiments.

    Organic Synthesis Intermediate

    This compound can serve as an intermediate in organic synthesis . In this context, it could be used in the creation of a wide variety of other compounds, depending on the specific reactions involved.

    Pharmaceutical Synthesis

    It can also be used as an intermediate in pharmaceutical synthesis . This could involve its use in the development of new drugs or the improvement of existing drug formulations.

    Laboratory Research

    This compound is often used in various scientific experiments . The specific nature of these experiments can vary widely, depending on the research goals.

    Chemical Industry

    It could potentially be used in the chemical industry for the synthesis of other chemicals .

  • Analytical Chemistry

    It might be used in analytical chemistry for various purposes .

    Chemical Synthesis

    This compound could be used in the synthesis of other chemicals . The specifics would depend on the reactions involved and the desired end product.

    Material Science

    It could potentially be used in material science research, although the specifics are not clear .

    Environmental Science

    There might be applications in environmental science, such as in studies of chemical degradation or environmental persistence .

    Biochemistry

    It could potentially be used in biochemical research, such as in studies of enzyme function or protein structure .

    Molecular Biology

    There might be applications in molecular biology, such as in studies of gene function or cellular processes .

    Pharmacology

    It could potentially be used in pharmacological research, such as in studies of drug action or toxicity .

properties

IUPAC Name

N-piperidin-4-yloxane-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYSOXSUOHEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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